Methyl 4-(isopropylcarbamoyl)benzoate
Overview
Description
“Methyl 4-(isopropylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 229648-45-7 . It has a molecular weight of 221.26 and a linear formula of C12H15NO3 .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(isopropylcarbamoyl)benzoate” were not found in the search results, esters like it can generally be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 4-(isopropylcarbamoyl)benzoate” is represented by the linear formula C12H15NO3 . Its average mass is 221.252 Da .Physical And Chemical Properties Analysis
“Methyl 4-(isopropylcarbamoyl)benzoate” has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Agriculture and Pest Control
- Summary of Application : Methyl benzoate has been identified as a promising, environmentally safe insecticide. It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects .
- Methods of Application : Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
- Results or Outcomes : The studies conclude that methyl benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
2. Catalysis and Chemical Synthesis
- Summary of Application : Methyl benzoate has been used in the gas-phase hydrogenation process to produce chloro-free benzaldehyde .
- Methods of Application : The research found that a manganese-based catalyst synthesized through the precipitation-impregnation method exhibits excellent catalytic performance in this process .
- Results or Outcomes : The study does not provide specific quantitative data or statistical analyses, but it mentions the excellent catalytic performance of the synthesized catalyst .
properties
IUPAC Name |
methyl 4-(propan-2-ylcarbamoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)13-11(14)9-4-6-10(7-5-9)12(15)16-3/h4-8H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJNKBLBCLNXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589372 | |
Record name | Methyl 4-[(propan-2-yl)carbamoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(isopropylcarbamoyl)benzoate | |
CAS RN |
229648-45-7 | |
Record name | Methyl 4-[(propan-2-yl)carbamoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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